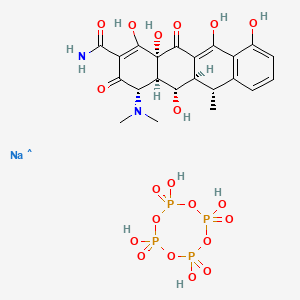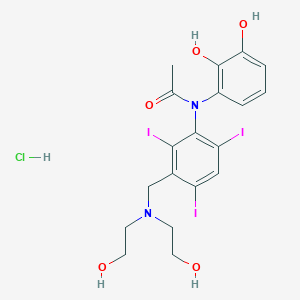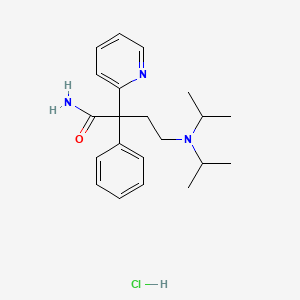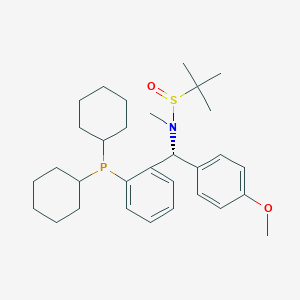
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. The synthetic route often starts with the preparation of the key intermediate, which is then subjected to various reaction conditions to achieve the final product. Common synthetic methods include:
Formation of the phosphanylphenyl intermediate: This step involves the reaction of dicyclohexylphosphine with a suitable phenyl derivative under controlled conditions.
Introduction of the methoxyphenyl group: This step typically involves a substitution reaction where a methoxyphenyl group is introduced to the intermediate.
Sulfinamide formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the synthesis of complex organic molecules and materials, contributing to advancements in materials science and industrial chemistry.
Wirkmechanismus
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. As a ligand, it coordinates with metal centers in catalytic reactions, facilitating various chemical transformations. The molecular pathways involved depend on the specific reaction and the metal center it coordinates with.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of functional groups and its ability to act as a versatile ligand. Similar compounds include:
Phosphine ligands: Compounds like triphenylphosphine and dicyclohexylphosphine, which also serve as ligands in catalytic reactions.
Sulfinamide derivatives: Compounds like tert-butylsulfinamide, which are used in asymmetric synthesis and other chemical reactions.
The uniqueness of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its ability to combine the properties of both phosphine and sulfinamide groups, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C31H46NO2PS |
|---|---|
Molekulargewicht |
527.7 g/mol |
IUPAC-Name |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H46NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-23,26-27,30H,6-11,14-17H2,1-5H3/t30-,36?/m1/s1 |
InChI-Schlüssel |
YQGZMNSNKAYDNB-XMGIQNEDSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)N(C)[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Kanonische SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B15126186.png)
![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)

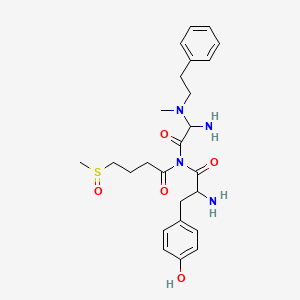
![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
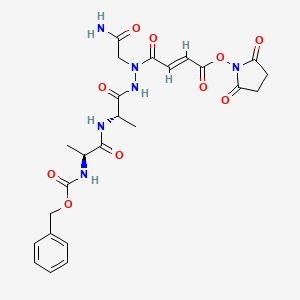

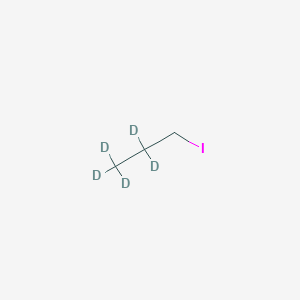
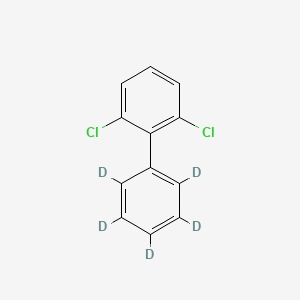
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
